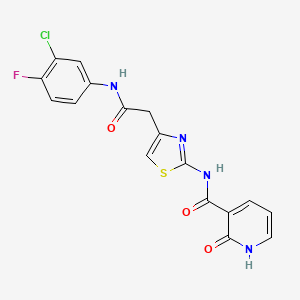

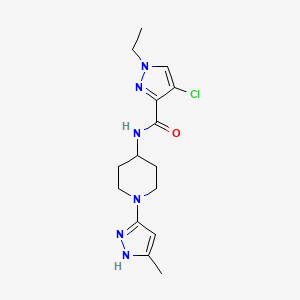

![molecular formula C13H11ClO5S B2408288 5-{[(2-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid CAS No. 696648-35-8](/img/structure/B2408288.png)

5-{[(2-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-{[(2-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid is an organic compound with the molecular formula C13H11ClO5S . It has an average mass of 314.741 Da and a monoisotopic mass of 314.001556 Da .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom . It also contains a sulfonyl group attached to a 2-chlorobenzyl group .Physical and Chemical Properties Analysis

This compound has a density of approximately 1.4±0.1 g/cm3 . It has a boiling point of 443.4±45.0 °C at 760 mmHg . The compound has a molar refractivity of 72.4±0.3 cm3 . It has 3 hydrogen bond acceptors and 1 hydrogen bond donor . It also has 5 freely rotating bonds . The polar surface area is 76 Å2 and the polarizability is 28.7±0.5 10-24 cm3 . The surface tension is 56.0±3.0 dyne/cm and the molar volume is 204.2±3.0 cm3 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The synthesis of derivatives of furoic acids, including compounds related to 5-{[(2-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid, has been explored for their potential in chemical reactions. For instance, the work by Pevzner and Stepanova (2020) details the synthesis of phosphorylated esters of furoic acids, highlighting the chemical transformations these compounds can undergo under specific conditions (Pevzner & Stepanova, 2020).

Biocatalytic Production

- In the field of biocatalysis, studies have been conducted on the biosynthesis of furan-based carboxylic acids, closely related to this compound. Wang et al. (2020) demonstrated the conversion of furans into furan-based carboxylic acids using recombinant Escherichia coli, highlighting the industrial applications of these processes (Wang, Gong, & He, 2020).

Analytical Chemistry Applications

- In analytical chemistry, the determination of furan derivatives in various samples has been a topic of interest. For example, Nozal et al. (2001) developed a method for determining furan derivatives, including 2-furoic acid, in honey samples, showcasing the application of these compounds in food analysis (Nozal, Bernal, Toribio, Jiménez, & Martín, 2001).

Catalytic Reactions and Material Science

- Research in material science has explored the use of furan derivatives in catalytic reactions. Antunes et al. (2014) investigated the acid-catalyzed reaction of furans with ethanol for biofuel production, using sulfonated graphene oxide as a catalyst, which is relevant to the study of furan derivatives like this compound (Antunes, Russo, Wiper, Veiga, Pillinger, Mafra, Evtuguin, Pinna, & Valente, 2014).

Propiedades

IUPAC Name |

5-[(2-chlorophenyl)methylsulfonylmethyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO5S/c14-11-4-2-1-3-9(11)7-20(17,18)8-10-5-6-12(19-10)13(15)16/h1-6H,7-8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXJMLPXSYQTQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

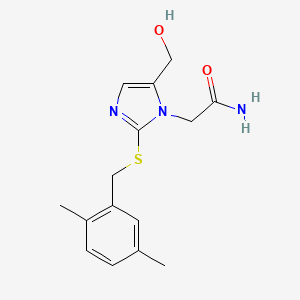

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-ethoxybenzamide hydrochloride](/img/structure/B2408205.png)

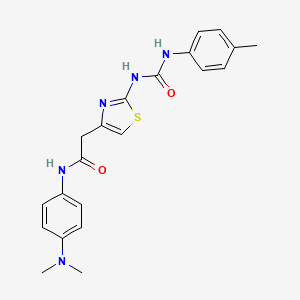

![2-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2408208.png)

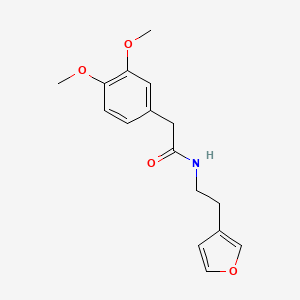

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2408209.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2408213.png)

![2-((2-(4-ethylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2408214.png)

![2-((5-((6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2408219.png)